

delta-octalactone CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: *delta-Octalactone*

Cat. No.: B1662039

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Delta-Octalactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **delta-octalactone**, a naturally occurring lactone with significant applications in the flavor, fragrance, and polymer industries. This document consolidates key information on its chemical identity, physicochemical properties, synthesis methodologies, and potential applications relevant to research and development.

Chemical Identification and Nomenclature

Delta-octalactone is a cyclic ester characterized by a six-membered ring containing an oxygen atom. Its chemical identity is defined by the following nomenclature and identifiers.

Identifier	Value
CAS Number	698-76-0[1]
IUPAC Name	6-propyloxan-2-one[2]
Synonyms	5-hydroxyoctanoic acid lactone, 5-octanolide, delta-octanolactone, Tetrahydro-6-propyl-2H-pyran-2-one[1]
Molecular Formula	C ₈ H ₁₄ O ₂ [2]
Molecular Weight	142.20 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of **delta-octalactone** is presented below, providing essential data for experimental design and application.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[2]
Odor	Creamy, coconut, peach-like	[2][3]
Boiling Point	238 °C	[2]
Density	1.002 g/cm ³	[2]
Flash Point	125 °C	[1]
Solubility	Soluble in organic solvents; slightly soluble in water	

Synthesis of Delta-Octalactone

Delta-octalactone can be synthesized through various chemical and biocatalytic routes. This section details the experimental protocols for two prominent methods: Baeyer-Villiger oxidation and biocatalytic synthesis using *Candida antarctica* lipase B.

Chemical Synthesis: Baeyer-Villiger Oxidation of 2-Pentylcyclopentanone

The Baeyer-Villiger oxidation is a classical method for converting cyclic ketones to lactones.[4] [5] This protocol describes the synthesis of **delta-octalactone** from 2-pentylcyclopentanone using a peroxyacid.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentylcyclopentanone in a suitable solvent such as dichloromethane or chloroform.
- **Reagent Addition:** Cool the solution in an ice bath. Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the flask via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **delta-octalactone**.

Biocatalytic Synthesis: Lipase-Catalyzed Lactonization

Biocatalytic methods offer a green and stereoselective alternative for the synthesis of lactones. [6][7] This protocol outlines the synthesis of **delta-octalactone** via the intramolecular esterification of 5-hydroxyoctanoic acid catalyzed by immobilized *Candida antarctica* lipase B (CALB), such as Novozym 435.[8]

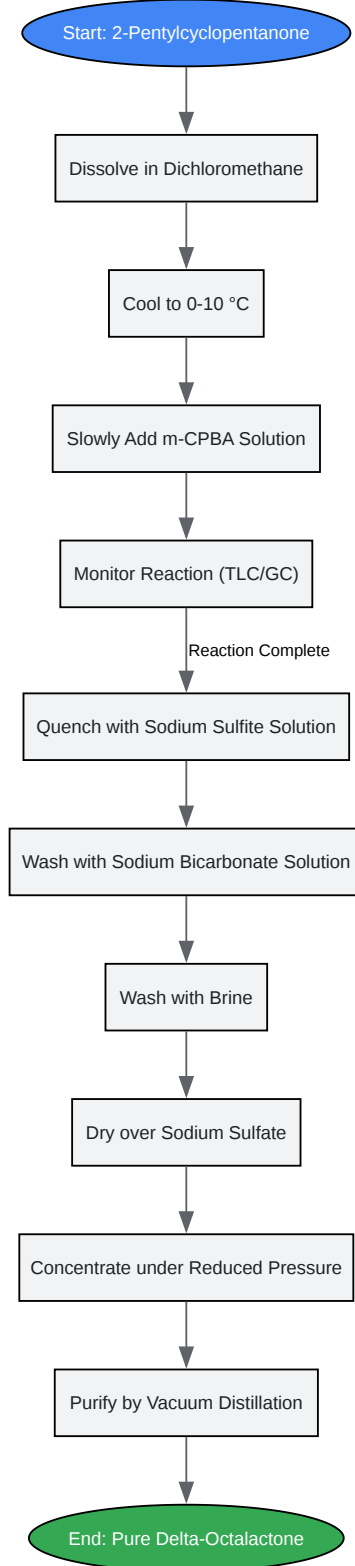
Experimental Protocol:

- **Substrate Preparation:** Dissolve 5-hydroxyoctanoic acid in a non-polar organic solvent like toluene or hexane. The choice of solvent can influence the reaction rate and polymer chain length in case of polymerization.[8]
- **Enzyme Addition:** Add immobilized *Candida antarctica* lipase B (e.g., Novozym 435) to the solution. The enzyme loading is typically between 1-10% (w/w) of the substrate.
- **Reaction Conditions:** Heat the reaction mixture to a desired temperature, typically between 40-70 °C, and stir continuously. The reaction is usually carried out under anhydrous conditions to favor lactonization over hydrolysis.
- **Reaction Monitoring:** Monitor the formation of **delta-octalactone** using GC or HPLC.
- **Enzyme Recovery and Product Isolation:** After the reaction reaches equilibrium or completion, recover the immobilized enzyme by filtration for potential reuse. Remove the solvent from the filtrate under reduced pressure.
- **Purification:** Purify the resulting **delta-octalactone** by vacuum distillation.

Experimental Workflows

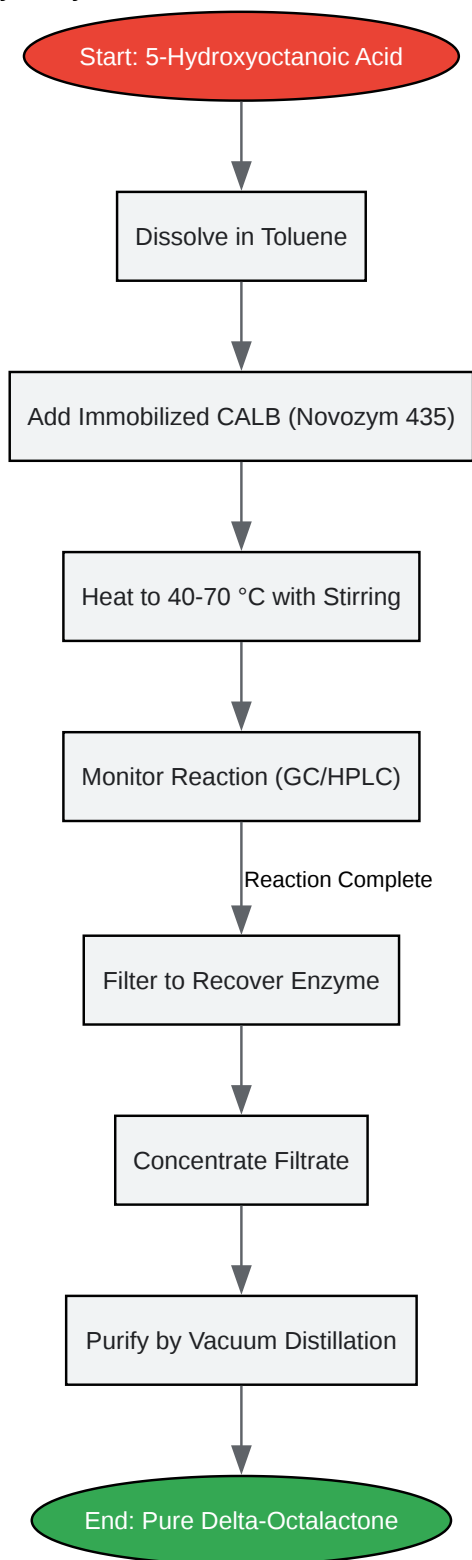
The following diagrams illustrate the logical flow of the synthesis protocols described above.

Baeyer-Villiger Oxidation Workflow for Delta-Octalactone Synthesis

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Caption: Workflow for the chemical synthesis of **delta-octalactone** via Baeyer-Villiger oxidation.

Biocatalytic Synthesis Workflow of Delta-Octalactone



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